shizukaol B

Description

Structure

2D Structure

Properties

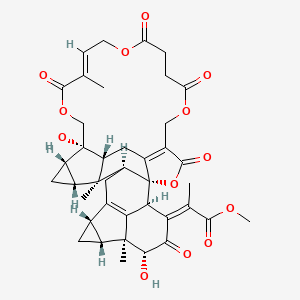

Molecular Formula |

C40H44O13 |

|---|---|

Molecular Weight |

732.8 g/mol |

IUPAC Name |

methyl (2Z)-2-[(1S,13E,18S,19S,21R,22S,23S,26S,28R,29S,30R,33R,36R)-18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene]propanoate |

InChI |

InChI=1S/C40H44O13/c1-16-8-9-50-27(41)6-7-28(42)51-14-20-22-13-25-37(3,23-12-24(23)39(25,48)15-52-34(16)45)26-11-19-18-10-21(18)38(4)30(19)31(40(22,26)53-36(20)47)29(32(43)33(38)44)17(2)35(46)49-5/h8,18,21,23-26,31,33,44,48H,6-7,9-15H2,1-5H3/b16-8+,29-17-/t18-,21-,23-,24+,25-,26+,31+,33+,37+,38+,39+,40+/m1/s1 |

InChI Key |

NCEFZVURTXZBJM-CLPLISGISA-N |

SMILES |

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7C8=C(C6)C9CC9C8(C(C(=O)C7=C(C)C(=O)OC)O)C)OC2=O)C |

Isomeric SMILES |

C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3([C@@H]\7C8=C(C6)[C@H]9C[C@H]9[C@@]8([C@H](C(=O)/C7=C(/C)\C(=O)OC)O)C)OC2=O)C |

Canonical SMILES |

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7C8=C(C6)C9CC9C8(C(C(=O)C7=C(C)C(=O)OC)O)C)OC2=O)C |

Synonyms |

shizukaol B |

Origin of Product |

United States |

Foundational & Exploratory

Shizukaol B: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol B, a lindenane-type dimeric sesquiterpenoid, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. This document provides an in-depth technical overview of this compound, focusing on its natural sources, detailed isolation and purification protocols, and its mechanism of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Natural Source

This compound is primarily isolated from plants of the Chloranthaceae family. The principal source is the whole plant of Chloranthus henryi Hemsl.[1][2][3]. Additionally, this compound has been identified as a constituent of the roots of Chloranthus fortunei [4]. These plants have a history of use in traditional medicine for treating inflammatory conditions.

Isolation and Purification

Experimental Protocol: Isolation of this compound

2.1.1. Plant Material and Extraction

-

Air-dry the whole plant material of Chloranthus henryi or the roots of Chloranthus fortunei and pulverize into a fine powder.

-

Extract the powdered plant material exhaustively with 95% ethanol at room temperature. Typically, this involves maceration or percolation for several days, repeated three times with fresh solvent.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Solvent Partitioning

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

A typical partitioning scheme would involve successive extractions with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

-

The ethyl acetate fraction is often enriched with sesquiterpenoids and is therefore collected for further purification.

2.1.3. Chromatographic Purification

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol (e.g., 100:1 to 5:1) to separate the components based on polarity, yielding several sub-fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.

-

Further purify the fractions containing this compound using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and reverse-phase C18 silica gel (eluting with a methanol-water gradient).

-

The final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Diagram of the General Isolation Workflow for this compound

Quantitative Data

Precise yield data for the isolation of this compound from Chloranthus henryi is not extensively reported. However, the yields of lindenane-type sesquiterpene dimers from Chloranthus species are typically in the range of milligrams from several kilograms of dried plant material.

Table 1: Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[4].

| Spectroscopic Data Type | Description |

| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. |

| ¹³C NMR | The carbon NMR spectrum indicates the number and types of carbon atoms present. |

| 2D NMR (COSY, HMQC, HMBC) | These experiments establish the connectivity between protons and carbons, confirming the overall structure. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular formula of the compound. |

Note: While the use of these techniques for the structural confirmation of this compound is documented, a publicly available, detailed table of its ¹H and ¹³C NMR chemical shifts is not consistently reported across the literature. Researchers are advised to consult the full text of specialized publications for this data[4].

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory effects[3]. Its mechanism of action has been elucidated in studies using lipopolysaccharide (LPS)-induced inflammatory models in BV2 microglial cells[2][8].

Anti-Inflammatory Effects

This compound has been shown to:

-

Suppress the production of nitric oxide (NO)[3].

-

Inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].

-

Reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[3].

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are attributed to its modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently affects the activation of the transcription factor, activator protein-1 (AP-1)[2][8].

-

Inhibition of JNK Phosphorylation: this compound inhibits the LPS-induced phosphorylation of JNK1/2.

-

Suppression of AP-1 Activation: By inhibiting JNK activation, this compound prevents the subsequent activation of AP-1, a key regulator of pro-inflammatory gene expression.

Diagram of the this compound Anti-Inflammatory Signaling Pathway

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory properties. This guide provides a foundational understanding of its natural sourcing from Chloranthus species and a robust, adaptable protocol for its isolation and purification. The elucidation of its mechanism of action through the inhibition of the JNK/AP-1 signaling pathway offers a clear direction for further research and potential therapeutic applications. The provided data and visualizations serve as a valuable resource for scientists engaged in natural product chemistry, pharmacology, and the development of novel anti-inflammatory agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Shizukaol B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol B is a naturally occurring lindenane-type dimeric sesquiterpenoid isolated from Chloranthus henryi.[1][2] This complex molecule has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound belongs to the lindenane class of sesquiterpenoid dimers, characterized by a complex, polycyclic carbon skeleton.[1] Its intricate three-dimensional architecture is a result of a [4+2] cycloaddition between two lindenane-type monomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H36O8 | [2] |

| Molecular Weight | 524.6 g/mol | [2] |

| CAS Number | 142279-40-1 | [3] |

| Appearance | White solid | N/A |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. | Inferred from experimental protocols |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Data and Interpretation | Reference |

| ¹H NMR (CDCl₃) | Complex spectrum with characteristic signals for olefinic protons, methine protons, and methyl groups, consistent with the dimeric sesquiterpenoid structure. | N/A |

| ¹³C NMR (CDCl₃) | Approximately 30 carbon signals, including carbonyls, olefinic carbons, and a variety of sp³-hybridized carbons, confirming the molecular formula and complex polycyclic nature. | N/A |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups. | N/A |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C30H36O8, confirming the molecular formula. Fragmentation patterns can provide further structural information. | N/A |

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory effects.[1] Studies have shown that it can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[4][5]

Table 3: In Vitro Biological Activity of this compound

| Parameter | Cell Line | IC₅₀ / Effect | Reference |

| Nitric Oxide (NO) Production | BV2 microglia | Concentration-dependent suppression | [4] |

| iNOS Expression | BV2 microglia | Concentration-dependent suppression | [4] |

| COX-2 Expression | BV2 microglia | Concentration-dependent suppression | [4] |

| TNF-α Production | BV2 microglia | Concentration-dependent suppression | [4] |

| IL-1β Production | BV2 microglia | Concentration-dependent suppression | [4] |

The primary mechanism of action for this compound's anti-inflammatory activity involves the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] this compound has been shown to inhibit the phosphorylation of JNK, which in turn prevents the activation of the transcription factor activator protein-1 (AP-1).[4][5] AP-1 is a critical regulator of genes encoding pro-inflammatory cytokines and enzymes such as iNOS and COX-2. By blocking this pathway, this compound effectively dampens the inflammatory response.

Experimental Protocols

Asymmetric Total Synthesis of this compound

The asymmetric total synthesis of this compound has been achieved through a multi-step process. A key step in this synthesis is a biomimetic [4+2] dimerization. The general workflow is outlined below. For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of Huang, G., et al. (2023). Org. Chem. Front., 10, 3169-3174.

In Vitro Anti-inflammatory Assays

The following protocols are based on the methods described by Pan, L.-L., et al. (2017). Biomed. Pharmacother., 88, 878-884.[4]

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Nitric Oxide (NO) Production Assay:

-

Seed BV2 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

Western Blot Analysis for iNOS, COX-2, and JNK Phosphorylation:

-

Culture and treat BV2 cells with this compound and LPS as described above.

-

Lyse the cells and determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, JNK, and phospho-JNK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of TNF-α and IL-1β Production:

-

Culture and treat BV2 cells with this compound and LPS.

-

Collect the cell culture supernatants.

-

Measure the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, involving the inhibition of the JNK/AP-1 signaling pathway, presents a clear target for therapeutic intervention in inflammatory diseases. The availability of a total synthesis route opens up possibilities for the generation of analogs and further structure-activity relationship studies. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

- 1. Shizukaol D | C33H38O9 | CID 70698151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Signaling Pathway Analysis of Shizukaol B and Related Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol B, a lindenane-type dimeric sesquiterpene, has demonstrated significant biological activity, primarily exhibiting anti-inflammatory effects. This technical guide provides a comprehensive analysis of the core signaling pathway modulated by this compound, focusing on its inhibitory action on the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) pathway. Furthermore, this guide explores the signaling pathways of related compounds, shizukaol D and shizukaol A, which have been shown to modulate the Wnt/β-catenin and HMGB1/Nrf2/HO-1 pathways, respectively. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades to facilitate a deeper understanding and further research in the development of therapeutic agents based on these natural compounds.

This compound: Anti-inflammatory Effects via JNK/AP-1 Pathway Inhibition

This compound has been identified as a potent anti-inflammatory agent, particularly in the context of neuroinflammation. Its mechanism of action centers on the suppression of the JNK/AP-1 signaling cascade in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Quantitative Data Summary

The inhibitory effects of this compound on various components of the inflammatory response are summarized below.

| Target Molecule | Cell Line | Stimulant | Method | IC50 / Effect | Reference |

| Nitric Oxide (NO) | BV2 Microglia | LPS (1 µg/mL) | Griess Assay | Concentration-dependent inhibition | [1][2] |

| iNOS | BV2 Microglia | LPS (1 µg/mL) | Western Blot | Concentration-dependent suppression | [1][2] |

| COX-2 | BV2 Microglia | LPS (1 µg/mL) | Western Blot | Concentration-dependent suppression | [1][2] |

| TNF-α | BV2 Microglia | LPS (1 µg/mL) | ELISA | Concentration-dependent suppression | [1][2] |

| IL-1β | BV2 Microglia | LPS (1 µg/mL) | ELISA | Concentration-dependent suppression | [1][2] |

| JNK Phosphorylation | BV2 Microglia | LPS (1 µg/mL) | Western Blot | Time- and concentration-dependent inhibition | [1][2] |

| c-Jun Phosphorylation | BV2 Microglia | LPS (1 µg/mL) | Western Blot | Reduction | [1][2] |

| AP-1 DNA Binding | BV2 Microglia | LPS (1 µg/mL) | EMSA | Significant blockage | [1][2] |

Signaling Pathway Diagram

Shizukaol D: Repression of Liver Cancer Growth via Wnt/β-catenin Pathway Modulation

Shizukaol D, another dimeric sesquiterpene, has been shown to inhibit the growth of human liver cancer cells by modulating the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer.

Quantitative Data Summary

| Target | Cell Line | Effect | Method | Concentration | Reference |

| Cell Viability | Focus, SMMC-7721 | Decreased | CCK-8 assay | Dose- and time-dependent | [3] |

| Apoptosis | Focus, SMMC-7721 | Induced | Flow Cytometry | - | [3] |

| β-catenin expression | Focus, SMMC-7721 | Decreased | Western Blot | Dose-dependent | [3] |

| Wnt target genes | HEK-293T | Reduced expression | Luciferase Reporter Assay | Dose-dependent | [3] |

Signaling Pathway Diagram

References

A Technical Guide to the Anti-inflammatory Effects of Shizukaol B

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth exploration of the molecular mechanisms, quantitative effects, and experimental validation of the anti-inflammatory properties of shizukaol B, a lindenane-type dimeric sesquiterpene isolated from Chloranthus henryi.[1][2]

Executive Summary

This compound is a natural compound that has demonstrated significant anti-inflammatory and neuroprotective potential.[3] Its primary mechanism of action involves the targeted suppression of key pro-inflammatory signaling pathways in immune cells, particularly microglia.[1] In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound effectively downregulates the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1][3] This activity is achieved through the specific inhibition of the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling cascade, without significantly affecting the ERK1/2 or p38 MAPK pathways.[1] This targeted action results in the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), pivotal enzymes in the inflammatory response.[2][3] This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways related to the anti-inflammatory effects of this compound.

Mechanism of Action: Modulation of the JNK/AP-1 Signaling Pathway

The anti-inflammatory effects of this compound in LPS-activated microglia are primarily attributed to its modulation of the JNK-AP-1 signaling pathway.[1]

Upon stimulation by LPS, a cascade of intracellular signaling events is initiated, leading to the activation of transcription factors like AP-1. This compound intervenes in this process by inhibiting the phosphorylation and activation of JNK.[1] This, in turn, prevents the subsequent phosphorylation and nuclear translocation of its downstream target, c-Jun, which is a critical component of the AP-1 transcription factor complex.[1][3] By blocking the activation and DNA binding activity of AP-1, this compound effectively suppresses the transcription of various pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-1β.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits LPS-induced inflammation by blocking JNK phosphorylation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the dose-dependent inhibitory effects of this compound on various inflammatory markers in LPS-stimulated BV2 microglial cells.

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Cell Type | Stimulant (Concentration) | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|---|---|

| Nitric Oxide (NO) | BV2 Microglia | LPS (1 µg/mL) | 12.5 - 50 | 24 h | Concentration-dependent suppression of production | [1][2] |

| TNF-α | BV2 Microglia | LPS | 12.5 - 50 | - | Concentration-dependent suppression of production | [1] |

| IL-1β | BV2 Microglia | LPS | 12.5 - 50 | - | Concentration-dependent suppression of production |[1] |

Table 2: Effect of this compound on Pro-inflammatory Enzymes and Signaling Proteins

| Protein Target | Cell Type | Stimulant (Concentration) | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|---|---|

| iNOS | BV2 Microglia | LPS (1 µg/mL) | 12.5 - 50 | 4 h | Concentration-dependent suppression of expression | [2] |

| COX-2 | BV2 Microglia | LPS (1 µg/mL) | 12.5 - 50 | 4 h | Concentration-dependent suppression of expression | [2] |

| JNK Activation (Phosphorylation) | BV2 Microglia | LPS (1 µg/mL) | 25 | 0 - 60 min | Time-dependent inhibition | [1][2] |

| c-Jun Activation (Phosphorylation) | BV2 Microglia | LPS | - | - | Significant reduction | [1] |

| c-Jun Nuclear Translocation | BV2 Microglia | LPS | - | - | Significant reduction | [1] |

| AP-1 DNA Binding | BV2 Microglia | LPS | - | - | Significant blockage |[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: BV2 immortalized murine microglial cells.[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Procedure: Cells are seeded in appropriate culture plates (e.g., 96-well for viability/NO assays, 6-well for Western blot). After reaching 70-80% confluency, the medium is replaced with serum-free DMEM. Cells are pre-treated with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1-4 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL for the specified duration (e.g., 4-24 hours).[2]

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reaction.

-

Methodology:

-

After cell treatment, 100 µL of culture supernatant is collected.

-

The supernatant is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10-15 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

Nitrite concentration is determined by comparison with a standard curve generated using sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-1β in the culture supernatant.

-

Methodology:

-

Commercially available ELISA kits for murine TNF-α and IL-1β are used according to the manufacturer's instructions.

-

Briefly, culture supernatants are added to microplate wells pre-coated with capture antibodies specific to the target cytokine.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Following another incubation and wash step, a substrate solution is added, resulting in a colorimetric reaction.

-

The reaction is stopped, and the absorbance is read at the appropriate wavelength.

-

Cytokine concentrations are calculated based on a standard curve.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, JNK, p-JNK) in cell lysates.

-

Methodology:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (iNOS, COX-2, p-JNK, JNK, etc.).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound presents a compelling profile as a natural anti-inflammatory agent with a specific and well-defined mechanism of action. Its ability to selectively inhibit the JNK/AP-1 signaling pathway highlights its potential for therapeutic development, particularly for inflammatory conditions involving microglial activation, such as neurodegenerative diseases.[1][3]

Future research should focus on:

-

In Vivo Efficacy: Validating these in vitro findings in animal models of inflammation and neuroinflammation to assess bioavailability, safety, and therapeutic efficacy.

-

Structure-Activity Relationship (SAR): Investigating derivatives of this compound to identify compounds with enhanced potency and improved pharmacokinetic properties.

-

Target Specificity: Further elucidating the direct molecular target of this compound to understand precisely how it inhibits JNK phosphorylation.

This comprehensive guide provides a foundational understanding for researchers and drug developers interested in harnessing the therapeutic potential of this compound.

References

Shizukaol B: A Deep Dive into its Anti-Neuroinflammatory Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, a key player in the pathogenesis of various neurodegenerative diseases, presents a critical target for therapeutic intervention. Shizukaol B, a lindenane-type dimeric sesquiterpene isolated from Chloranthus henryi, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of the current research on this compound's effects on neuroinflammation, focusing on its mechanism of action in microglial cells. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the key signaling pathways involved, offering a valuable resource for researchers and drug development professionals in the field.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a complex biological response in the central nervous system (CNS) involving the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of inflammatory mediators.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation of this process is detrimental and contributes to neuronal damage and the progression of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][3] Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory cascade.[2] Upon activation by stimuli like lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia release a battery of pro-inflammatory and cytotoxic factors, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[4][5] Therefore, modulation of microglial activation is a key strategy for mitigating neuroinflammation.

This compound is a natural compound that has demonstrated potent anti-inflammatory effects in in vitro models of neuroinflammation.[6][7] Research has primarily focused on its ability to suppress the inflammatory response in LPS-activated BV2 microglial cells, a widely used cell line in neuroinflammation studies.[6][7]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects by significantly inhibiting the production of key pro-inflammatory mediators in activated microglia.

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to dose-dependently suppress the production of nitric oxide (NO) in LPS-stimulated BV2 microglial cells.[7] NO is a highly reactive free radical produced by inducible nitric oxide synthase (iNOS), and its overproduction contributes to neuronal damage.[4]

Downregulation of Pro-inflammatory Enzymes and Cytokines

The anti-inflammatory activity of this compound extends to the inhibition of pro-inflammatory enzymes and cytokines. Specifically, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response.[7] Furthermore, this compound reduces the production of the pro-inflammatory cytokines TNF-α and IL-1β.[7]

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglial Cells

| Mediator | Effect of this compound | Concentration Range | Reference |

| Nitric Oxide (NO) | Inhibition | 12.5-50 μM | [7] |

| iNOS | Suppression of expression | 12.5-50 μM | [7] |

| COX-2 | Suppression of expression | 12.5-50 μM | [7] |

| TNF-α | Suppression of production | 12.5-50 μM | [7] |

| IL-1β | Suppression of production | 12.5-50 μM | [7] |

Signaling Pathway Modulation: The JNK-AP-1 Axis

The primary mechanism underlying the anti-inflammatory effects of this compound involves the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical regulator of the transcription factor activator protein-1 (AP-1).[7]

Inhibition of JNK Phosphorylation

This compound has been observed to inhibit the phosphorylation of JNK in a concentration- and time-dependent manner in LPS-stimulated BV2 microglia.[7] JNK is a member of the mitogen-activated protein kinase (MAPK) family, and its activation is a key step in the inflammatory signaling cascade.[7] It is noteworthy that this compound's inhibitory effect is specific to JNK, with little to no effect on the phosphorylation of other MAPKs like extracellular signal-regulated kinase 1/2 (ERK1/2) or p38.[7]

Suppression of AP-1 Activation

Activated JNK phosphorylates c-Jun, a key component of the AP-1 transcription factor complex.[7] This phosphorylation is a critical step for the nuclear translocation of c-Jun and the subsequent activation of AP-1.[7] this compound significantly blocks LPS-induced AP-1 activation by reducing the phosphorylation and nuclear translocation of c-Jun.[7] This ultimately leads to a decrease in the DNA binding activity of AP-1, thereby preventing the transcription of its target pro-inflammatory genes.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-neuroinflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Murine BV2 microglial cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL. This compound is added to the cell cultures at various concentrations (e.g., 12.5, 25, 50 µM) prior to or concurrently with LPS stimulation, depending on the specific experimental design.

Measurement of Nitric Oxide (NO) Production

-

Assay: Griess assay.

-

Principle: This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Protocol Overview:

-

Collect cell culture supernatant after treatment.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for a short period at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.[8]

-

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β)

-

Assay: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Protocol Overview:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-1β).

-

Add cell culture supernatants to the wells and incubate.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a TMB substrate solution, which will be converted by HRP to produce a colored product.

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm.

-

The concentration of the cytokine is determined by comparison to a standard curve.[9][10]

-

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins, including iNOS, COX-2, total and phosphorylated JNK, and total and phosphorylated c-Jun.

-

Protocol Overview:

-

Lyse the treated cells to extract total proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Wash the membrane and add a chemiluminescent substrate.

-

Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.[1][11]

-

Immunofluorescence for c-Jun Nuclear Translocation

-

Purpose: To visualize the subcellular localization of c-Jun and determine if it translocates to the nucleus upon stimulation.

-

Protocol Overview:

-

Grow and treat cells on glass coverslips.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against c-Jun.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[12]

-

Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding Activity

-

Purpose: To detect the binding of the AP-1 transcription factor to its specific DNA consensus sequence.

-

Principle: This technique is based on the observation that protein-DNA complexes migrate more slowly than free DNA fragments in a non-denaturing polyacrylamide gel.

-

Protocol Overview:

-

Prepare nuclear extracts from treated cells.

-

Synthesize and label a short DNA probe containing the AP-1 binding site with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin).

-

Incubate the nuclear extracts with the labeled probe.

-

Separate the protein-DNA complexes from free probe by native polyacrylamide gel electrophoresis.

-

Visualize the labeled DNA by autoradiography or chemiluminescence. A "shifted" band indicates the formation of an AP-1-DNA complex.[4][13]

-

Effects on Other Glial Cells: A Research Gap

Currently, there is a notable lack of published research on the effects of this compound on other key glial cells involved in neuroinflammation, particularly astrocytes. Astrocytes are the most abundant glial cells in the CNS and play a dual role in neuroinflammation, capable of both promoting and resolving inflammatory responses.[14][15] Given the significant anti-inflammatory effects of this compound observed in microglia, investigating its impact on astrocyte activation and function is a critical next step. Future research should explore whether this compound can modulate astrocyte-mediated inflammatory signaling, the release of astrocytic inflammatory mediators, and the potential for crosstalk between microglia and astrocytes in the presence of this compound.

Conclusion and Future Directions

This compound demonstrates significant anti-neuroinflammatory potential, primarily through the targeted inhibition of the JNK-AP-1 signaling pathway in microglia. Its ability to suppress the production of a range of pro-inflammatory mediators underscores its promise as a therapeutic candidate for neurodegenerative diseases.

Future research should focus on:

-

In vivo studies: Validating the anti-neuroinflammatory effects of this compound in animal models of neurodegenerative diseases.

-

Astrocyte-focused research: Elucidating the effects of this compound on astrocyte activation and its role in microglia-astrocyte interactions.

-

Pharmacokinetic and safety profiling: Establishing the bioavailability, brain penetration, and toxicological profile of this compound.

-

Structure-activity relationship studies: Investigating other lindenane-type sesquiterpenoid dimers to identify compounds with enhanced potency and favorable pharmacological properties.[6][8]

A deeper understanding of the biological activities of this compound will be instrumental in advancing its potential development as a novel therapeutic for the management of neuroinflammatory conditions.

References

- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 2. c-Jun localizes to the nucleus independent of its phosphorylation by and interaction with JNK and vice versa promotes nuclear accumulation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onesearch.fitnyc.edu [onesearch.fitnyc.edu]

- 4. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. Frontiers | The interaction of lipocalin-2 and astrocytes in neuroinflammation: mechanisms and therapeutic application [frontiersin.org]

- 6. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time-course of c-Jun N-terminal kinase activation after cerebral ischemia and effect of D-JNKI1 on c-Jun and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct evidence of high DNA binding activity of transcription factor AP-1 in rheumatoid arthritis synovium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Shizukaol B: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Protocols of a Potent Anti-inflammatory Sesquiterpenoid

Introduction

Shizukaol B is a naturally occurring lindenane-type dimeric sesquiterpenoid isolated from plants of the Chloranthus genus, notably Chloranthus henryi. This complex molecule has garnered significant interest within the scientific community for its pronounced anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical data, biological activity, and detailed experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Data

This compound is characterized by a complex polycyclic structure. The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 142279-40-1 | MedchemExpress |

| Molecular Formula | C₄₀H₄₄O₁₃ | TargetMol |

| Molecular Weight | 732.77 g/mol | TargetMol |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | ChemFaces |

| Physical State | Not specified in provided results. | |

| Melting Point | Not specified in provided results. | |

| Boiling Point | Not specified in provided results. |

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity, primarily through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway. In studies utilizing lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound was shown to inhibit the production of key inflammatory mediators.[1][2]

The mechanism of action involves the suppression of iNOS and COX-2 expression, leading to a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) production.[1][2] Critically, this compound selectively inhibits the phosphorylation of JNK1/2 without affecting the ERK1/2 or p38 MAP kinase pathways.[1] This targeted inhibition of JNK activation subsequently blocks the activation of the transcription factor activator protein-1 (AP-1), a crucial regulator of inflammatory gene expression.[1]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, primarily based on the work of Pan LL, et al. (2017).[1]

Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 12.5-50 µM) for a specified duration (e.g., 4 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the indicated times.[2]

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

Collect 100 µL of culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve generated with sodium nitrite.

-

Western Blot Analysis for Protein Expression

-

Objective: To determine the expression levels of proteins such as iNOS, COX-2, and phosphorylated JNK.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the cell culture supernatants.

-

Procedure:

-

Collect the culture supernatants from treated cells.

-

Measure the concentration of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the anti-inflammatory effects of this compound.

References

Shizukaol B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol B, a naturally occurring lindenane-type dimeric sesquiterpenoid, has emerged as a molecule of significant interest within the scientific community, primarily due to its potent anti-inflammatory properties. Isolated from plants of the Chloranthus genus, its complex chemical architecture and promising biological activities have spurred extensive research into its discovery, synthesis, and mechanism of action. This technical guide provides an in-depth overview of the history, isolation, structural elucidation, and biological evaluation of this compound, with a focus on its therapeutic potential. Detailed experimental protocols and a comprehensive summary of its quantitative biological data are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated from the whole plant of Chloranthus henryi[1]. It belongs to the lindenane class of sesquiterpenoid dimers, which are characteristic natural products of the Chloranthaceae family[2]. These compounds are biosynthetically derived from the [4+2] cycloaddition of two lindenane-type sesquiterpene monomers. The intricate and sterically congested heptacyclic framework of this compound has presented a significant challenge and an attractive target for total synthesis by organic chemists. Its discovery has paved the way for the investigation of other related dimers from Chloranthus species, many of which also exhibit a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects[3].

Physicochemical and Biological Properties

This compound is a white, amorphous powder. A summary of its key quantitative biological activities is presented in Table 1.

| Parameter | Cell Line | Assay | Value | Reference |

| Anti-inflammatory Activity | ||||

| Inhibition of NO Production | LPS-stimulated BV2 microglia | Griess Assay | Concentration-dependent | [1] |

| Inhibition of TNF-α Production | LPS-stimulated BV2 microglia | ELISA | Concentration-dependent | [1] |

| Inhibition of IL-1β Production | LPS-stimulated BV2 microglia | ELISA | Concentration-dependent | [1] |

| Inhibition of iNOS Expression | LPS-stimulated BV2 microglia | Western Blot | Concentration-dependent | [1] |

| Inhibition of COX-2 Expression | LPS-stimulated BV2 microglia | Western Blot | Concentration-dependent | [1] |

| IC50 Values | ||||

| Shizukaol A (related compound) - NO Inhibition | LPS-stimulated RAW 264.7 cells | Griess Assay | 13.79 ± 1.11 µM | [4] |

Note: Specific IC50 values for this compound's inhibition of NO, TNF-α, and IL-1β production are not explicitly stated in the primary literature but are described as concentration-dependent.

Experimental Protocols

Isolation and Purification of this compound from Chloranthus henryi

The following is a general protocol for the isolation of lindenane-type sesquiterpenoids from Chloranthus species, which is applicable to this compound.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation and purification of this compound.

-

Extraction: The air-dried and powdered whole plant of Chloranthus henryi is extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Fractionation: The column is eluted with a gradient of chloroform-methanol to yield several fractions.

-

Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to afford the pure compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

Western Blot Analysis of JNK, c-Jun Phosphorylation

-

Cell Culture and Treatment: BV2 microglial cells are cultured and pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS).

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated c-Jun (p-c-Jun), and total c-Jun.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: The JNK-AP-1 Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway[1]. In response to inflammatory stimuli such as LPS, the JNK pathway is activated, leading to the phosphorylation and activation of the transcription factor c-Jun. Phosphorylated c-Jun then forms a homodimer or a heterodimer with other Fos family proteins to constitute the activator protein-1 (AP-1) transcription factor complex. AP-1 subsequently translocates to the nucleus and binds to the promoter regions of pro-inflammatory genes, including those encoding inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), thereby inducing their expression.

This compound has been shown to inhibit the LPS-induced phosphorylation of JNK in a concentration- and time-dependent manner. This inhibition of JNK activation leads to a downstream reduction in the phosphorylation of c-Jun. Consequently, the activation of the AP-1 transcription factor is blocked, as evidenced by reduced nuclear translocation of c-Jun and decreased AP-1 DNA binding activity[1]. The suppression of the JNK-AP-1 signaling cascade ultimately results in the downregulation of pro-inflammatory mediators.

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: this compound inhibits the JNK-AP-1 signaling pathway.

Future Perspectives

The potent anti-inflammatory properties of this compound, coupled with its well-defined mechanism of action, position it as a promising lead compound for the development of novel therapeutics for inflammatory diseases. Further research is warranted to explore its efficacy and safety in in vivo models of inflammation. Additionally, structure-activity relationship (SAR) studies on the this compound scaffold could lead to the design and synthesis of even more potent and selective analogs with improved pharmacokinetic profiles. The total synthesis of this compound and its derivatives will be crucial for providing sufficient quantities of these complex molecules for advanced preclinical and clinical investigations.

Conclusion

This compound is a fascinating natural product with a complex chemical structure and significant anti-inflammatory activity. Its ability to specifically target the JNK-AP-1 signaling pathway provides a solid foundation for its further development as a therapeutic agent. This technical guide has summarized the key aspects of its discovery, biological activity, and mechanism of action, offering a valuable resource to guide future research and development efforts in this exciting area of natural product science.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Shizukaol B: A Comprehensive Technical Review of a Promising Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol B, a lindenane-type dimeric sesquiterpenoid isolated from plants of the Chloranthus genus, has emerged as a molecule of significant interest in pharmacological research.[1] Its complex chemical structure and potent biological activities, particularly its anti-inflammatory effects, have prompted further investigation into its therapeutic potential. This technical guide provides a comprehensive review of the current state of research on this compound and related compounds, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties. Research has shown that it can attenuate the inflammatory response in lipopolysaccharide (LPS)-activated BV2 microglial cells.[1][2] The primary mechanism of action appears to be the modulation of the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway.[3] this compound has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1] Notably, it selectively inhibits the activation of JNK1/2 without affecting the phosphorylation of ERK1/2 or p38.[4]

Other related shizukaol compounds have also shown interesting biological activities. Shizukaol D has been reported to inhibit the growth of human liver cancer cells by modulating the Wnt signaling pathway. Shizukaol A exerts its anti-inflammatory effects through the HMGB1/Nrf2/HO-1 pathway.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and related compounds.

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

| Shizukaol A | RAW 264.7 | Inhibition of NO production | 13.79 ± 1.11 | [5] |

| Shizukaol D | SMMC-7721 | Growth Inhibition | 8.82 ± 1.66 | [6] |

| Shizukaol D | SK-HEP1 | Growth Inhibition | 9.25 ± 0.57 | [6] |

| Shizukaol D | Focus | Growth Inhibition | 6.26 ± 0.85 | [6] |

| Shizukaol D | HepG2 | Growth Inhibition | >50 | [6] |

| Shizukaol D | QGY-7703 | Growth Inhibition | 14.17 ± 1.93 | [6] |

Key Signaling Pathways

This compound and the JNK/AP-1 Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening in the JNK/AP-1 signaling cascade. In response to inflammatory stimuli like LPS, JNK is phosphorylated, which in turn phosphorylates c-Jun. Phosphorylated c-Jun then translocates to the nucleus and, as part of the AP-1 transcription factor complex, induces the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-1β. This compound inhibits the phosphorylation of JNK, thereby preventing the subsequent activation of c-Jun and the transcription of these inflammatory mediators.

Caption: this compound inhibits the JNK/AP-1 signaling pathway.

Shizukaol D and the Wnt Signaling Pathway

Shizukaol D has been shown to suppress the growth of liver cancer cells by modulating the Wnt signaling pathway. The Wnt pathway is crucial for cell proliferation and differentiation. In cancer, aberrant Wnt signaling can lead to uncontrolled cell growth. Shizukaol D's interference with this pathway suggests its potential as an anti-cancer agent.

Caption: Shizukaol D modulates the Wnt signaling pathway.

Shizukaol A and the HMGB1/Nrf2/HO-1 Signaling Pathway

Shizukaol A demonstrates anti-inflammatory activity by targeting High Mobility Group Box 1 (HMGB1) and regulating the Nrf2/HO-1 signaling pathway. HMGB1 is a pro-inflammatory cytokine. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, such as heme oxygenase-1 (HO-1). Shizukaol A inhibits HMGB1, leading to the activation of the Nrf2/HO-1 pathway and a subsequent reduction in inflammation.

Caption: Shizukaol A regulates the HMGB1/Nrf2/HO-1 pathway.

Experimental Protocols

Anti-inflammatory Activity Assay in BV2 Microglial Cells

This protocol is based on the methodology described by Pan et al. (2017).[2]

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1 hour.[4] Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[4]

-

Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm.

-

Cytokine Measurement (TNF-α, IL-1β): The concentrations of TNF-α and IL-1β in the culture supernatants are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, p-JNK, JNK, p-c-Jun, c-Jun, and a loading control (e.g., β-actin). After washing, the membranes are incubated with appropriate secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Wnt Signaling Pathway Analysis in Liver Cancer Cells

This protocol is a generalized procedure based on studies of Wnt pathway modulation.

-

Cell Culture: Human liver cancer cell lines (e.g., SMMC-7721, SK-HEP1) are cultured in appropriate media as recommended by the supplier.

-

Cell Treatment: Cells are treated with various concentrations of shizukaol D for specified time periods (e.g., 24, 48 hours).

-

Cell Proliferation Assay: Cell viability and proliferation are assessed using assays such as the MTT or WST-1 assay.

-

Luciferase Reporter Assay: To measure Wnt/β-catenin signaling activity, cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid. After transfection, cells are treated with shizukaol D. Luciferase activity is measured using a dual-luciferase reporter assay system.

-

Western Blot Analysis: Protein levels of key Wnt pathway components such as β-catenin, GSK-3β, and target genes like c-Myc and Cyclin D1 are analyzed by Western blotting as described previously.

Synthesis of this compound

The total synthesis of this compound is a complex process that has been achieved through asymmetric synthesis. A key step in the synthesis is a biomimetic [4+2] dimerization reaction. While a detailed, step-by-step synthesis protocol is beyond the scope of this review, interested readers are directed to the primary literature on the asymmetric total syntheses of lindenane sesquiterpenoid dimers.

Clinical Status

To date, there is no publicly available information on any clinical trials involving this compound. The research is currently in the preclinical stage, focusing on elucidating its mechanisms of action and evaluating its efficacy in cellular and animal models.

Conclusion and Future Directions

This compound and its related compounds represent a promising class of natural products with potent and diverse biological activities. The anti-inflammatory effects of this compound, mediated through the JNK/AP-1 pathway, make it a strong candidate for further development as a therapeutic agent for inflammatory diseases. Similarly, the anti-cancer properties of shizukaol D warrant further investigation.

Future research should focus on:

-

In-depth in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological activity and to design more potent and selective analogs.

-

Exploration of other potential therapeutic applications of this compound and other lindenane sesquiterpenoid dimers.

The comprehensive data and protocols presented in this technical guide are intended to facilitate and inspire further research into this exciting class of natural products, with the ultimate goal of translating these findings into novel therapeutic interventions.

References

- 1. acgpubs.org [acgpubs.org]

- 2. This compound, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - IC50 values of shizukaol D on liver cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]

Methodological & Application

Total Synthesis of Shizukaol B: A Detailed Methodological Review

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the methodologies employed in the total synthesis of shizukaol B, a complex lindenane sesquiterpenoid dimer. The intricate heptacyclic framework and numerous contiguous stereocenters of this compound have made it a challenging target for synthetic chemists, inspiring the development of innovative and efficient synthetic strategies. This document outlines the key chemical transformations, presents quantitative data in a structured format, and provides detailed experimental protocols for pivotal reactions, alongside visual representations of the synthetic logic.

Strategic Overview

The asymmetric total synthesis of this compound has been notably accomplished by the research group of Liu and coworkers.[1] Their strategy hinges on a biomimetic [4+2] cycloaddition (Diels-Alder reaction) to construct the core structure of the dimer. A key innovation in their approach is the late-stage installation of the α,β-unsaturated lactone moiety via a one-pot Z-type elimination/lactonization reaction.[1] This contrasts with other approaches to related lindenane dimers which often involve earlier introduction of this functionality.[2][3]

The synthesis commences from the readily available chiral pool starting material, (+)-verbenone, and proceeds through a linear sequence of approximately 20 steps.[1] The strategic use of a robust MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) mediated reaction and a highly selective biomimetic dimerization are hallmarks of this synthetic route.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of this compound as reported by Huang, G., et al.[1] This allows for a clear comparison of the efficiency of the key transformations.

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1-10 | Synthesis of Dienophile Precursor | (+)-Verbenone | Hydroxymethyl Ester | ~15 (over 10 steps) |

| 11 | MTBD-mediated elimination/lactonization | Hydroxymethyl Ester | α,β-Unsaturated Lactone (Dienophile) | 85 |

| 12-18 | Synthesis of Triene Monomer | (+)-Verbenone | Triene | ~10 (over 7 steps) |

| 19 | Biomimetic [4+2] Dimerization | α,β-Unsaturated Lactone & Triene | Dimer Adduct | 75 |

| 20 | Final transformations | Dimer Adduct | This compound | ~60 (over 2 steps) |

Table 1. Summary of yields for key steps in the total synthesis of this compound.

Key Experimental Protocols

The following are detailed methodologies for two of the most critical reactions in the total synthesis of this compound.

Protocol 1: MTBD-Mediated One-Pot Z-Type Elimination/Lactonization

This protocol describes the formation of the key α,β-unsaturated lactone dienophile from its hydroxymethyl ester precursor.

Materials:

-

Hydroxymethyl ester precursor

-

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)

-

Toluene, anhydrous

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of the hydroxymethyl ester precursor (1.0 equiv) in anhydrous toluene (0.05 M) under an inert atmosphere, add MTBD (2.0 equiv).

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated lactone.

Protocol 2: Biomimetic [4+2] Dimerization

This protocol details the crucial Diels-Alder reaction between the synthesized triene and the α,β-unsaturated lactone dienophile to form the core structure of this compound.

Materials:

-

Triene monomer

-

α,β-Unsaturated lactone (Dienophile)

-

Toluene, anhydrous

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of the triene monomer (1.0 equiv) in anhydrous toluene (0.02 M) under an inert atmosphere, add the α,β-unsaturated lactone (1.2 equiv).

-

Stir the reaction mixture at 110 °C in a sealed tube.

-

Monitor the reaction progress by TLC.

-

Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the dimer adduct.

Visualizing the Synthetic Logic

The following diagrams illustrate the key strategic relationships and workflows in the total synthesis of this compound.

References

- 1. Asymmetric Total Synthesis of Shizukaol J, Trichloranoid C and Trishizukaol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric total syntheses of sarbracholide and this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Total syntheses of shizukaols A and E - PubMed [pubmed.ncbi.nlm.nih.gov]

Shizukaol B: In Vitro Treatment Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro study of shizukaol B, a lindenane-type dimeric sesquiterpene. The primary focus of existing research has been on its anti-inflammatory properties. While studies on the direct anti-cancer effects of this compound are not currently available in the reviewed literature, this document also summarizes the anti-cancer activities of a closely related compound, shizukaol D, to inform potential future research directions.

I. Anti-inflammatory Activity of this compound in BV2 Microglial Cells

This compound has been shown to attenuate lipopolysaccharide (LPS)-induced inflammatory responses in BV2 microglial cells. The compound effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β)[1]. The mechanism of action involves the modulation of the c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway[1].

Quantitative Data Summary

| Cell Line | Treatment | Endpoint | IC50 / Effective Concentration | Reference |

| BV2 Microglia | This compound + LPS (1 µg/mL) | NO Production | 12.5-50 µM (concentration-dependent inhibition) | [1] |

| BV2 Microglia | This compound + LPS (1 µg/mL) | iNOS Expression | 12.5-50 µM (concentration-dependent inhibition) | [1] |

| BV2 Microglia | This compound + LPS (1 µg/mL) | COX-2 Expression | 12.5-50 µM (concentration-dependent inhibition) | [1] |

| BV2 Microglia | This compound + LPS (1 µg/mL) | TNF-α Production | Concentration-dependent inhibition | [1] |

| BV2 Microglia | This compound + LPS (1 µg/mL) | IL-1β Production | Concentration-dependent inhibition | [1] |

| BV2 Microglia | This compound (25 µM) + LPS (1 µg/mL) | JNK Activation | Time-dependent inhibition (0-60 min) | [1] |

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for a specified period (e.g., 4 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for NO and protein expression).

-

Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.

-

2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

After the treatment period, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Western Blot Analysis for iNOS, COX-2, and JNK Pathway Proteins

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, JNK, phospho-JNK, c-Jun, phospho-c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathway and Workflow Diagrams

Caption: this compound inhibits the JNK/AP-1 signaling pathway.

Caption: Experimental workflow for in vitro analysis of this compound.

II. Anti-cancer Potential: Insights from Shizukaol D

While no direct in vitro anti-cancer studies for this compound were identified, a related compound, shizukaol D, has demonstrated significant activity against human liver cancer cells. These findings may provide a rationale for investigating the anti-cancer potential of this compound.

Shizukaol D has been shown to:

-

Inhibit the proliferation of liver cancer cell lines SMMC-7721, SK-HEP1, Focus, and QGY-7703 in a dose- and time-dependent manner.

-

Induce apoptosis in liver cancer cells.